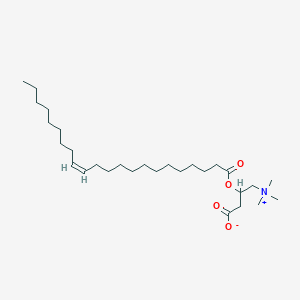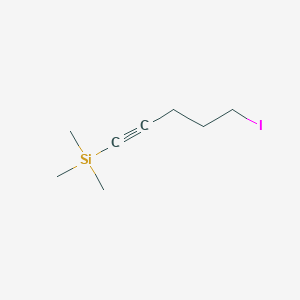
(+/-)-Erucylcarnitine
Overview
Description
(+/-)-Erucylcarnitine is a compound that belongs to the class of long-chain acylcarnitines. It is a derivative of erucic acid, which is a monounsaturated omega-9 fatty acid commonly found in rapeseed oil. Erucylcarnitine is synthesized by the combination of erucic acid and L-carnitine. It has been found to have various biochemical and physiological effects on the body, making it a subject of interest in scientific research.
Scientific Research Applications
Mitochondrial Metabolism and Inhibition
- Erucylcarnitine and Mitochondrial Oxidation : Erucylcarnitine demonstrates significant inhibitory effects on the mitochondrial oxidation of other fatty acids, particularly in the heart. This inhibition is more pronounced in heart mitochondria than in liver mitochondria. The compound does not inhibit the formation of intramitochondrial long-chain acyl-CoA from palmitylcarnitine, indicating a specific action in the mitochondrial metabolism (Christophersen & Bremer, 1972).
- Erucylcarnitine's Effect on Palmityl-carnitine Oxidation : Research indicates that erucylcarnitine may inhibit the entrance of palmityl groups into the beta-oxidation cycle, suggesting a substrate-competitive inhibition for long-chain acyl-CoA dehydrogenase. This mechanism could explain the inhibitory effects of erucylcarnitine on various substrates used in mitochondrial oxidation (Christophersen & Christiansen, 1975).
Cellular and Molecular Effects
- Role in Brain Metabolism : Acylcarnitines, including erucylcarnitine, have significant roles in brain metabolism. They are involved in synthesizing lipids, altering and stabilizing membrane composition, modulating genes and proteins, improving mitochondrial function, increasing antioxidant activity, and enhancing neurotransmission. This suggests multifaceted roles for acylcarnitines in neuroprotection and brain health (Jones, McDonald, & Borum, 2010).
Diagnostic and Therapeutic Potential
- Biomarker for Metabolic Disorders : L-carnitine and acylcarnitines, such as erucylcarnitine, are recognized as critical mitochondrial biomarkers. They are used for screening neonates for genetic disorders affecting fatty acid oxidation. Beyond neonatal screening, their measurement can prognosticate mortality and identify disease in conditions like diabetes, sepsis, cancer, and heart failure (McCann, De la Rosa, Rosania, & Stringer, 2021).
Biochemical and Analytical Perspectives
- Analytical Methods for Acylcarnitines : Advanced analytical techniques, such as tandem mass spectrometry, are employed to detect acylcarnitines like erucylcarnitine. These methods are vital for diagnosing over 20 inborn errors of metabolism resulting from abnormal acylcarnitine accumulation (Smith & Matern, 2010).
Properties
IUPAC Name |
3-[(Z)-docos-13-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H55NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29(33)34-27(25-28(31)32)26-30(2,3)4/h12-13,27H,5-11,14-26H2,1-4H3/b13-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWXOVLPQSTGNY-SEYXRHQNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H55NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36168-22-6 | |
| Record name | Erucylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036168226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ERUCYLCARNITINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIB8N0V3O9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonic acid, 4-methyl-, [(2-methylphenyl)methylene]hydrazide](/img/structure/B3051730.png)






![3-(Hydroxymethyl)-1-({[(hydroxymethyl)carbamoyl]amino}methyl)urea](/img/structure/B3051740.png)





